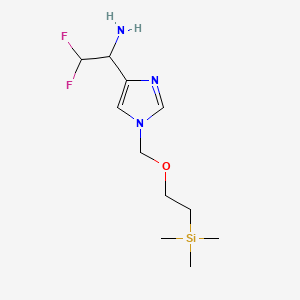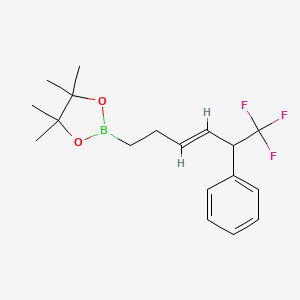
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with tetramethyl groups and a trifluoro-phenylhexenyl side chain. The presence of both electron-withdrawing trifluoromethyl groups and electron-donating phenyl groups makes this compound versatile for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane typically involves the following steps:
-
Formation of the Dioxaborolane Ring: : The dioxaborolane ring can be synthesized by reacting a boronic acid or boronic ester with a diol under dehydrating conditions. Common reagents include boron tribromide or boron trichloride, and the reaction is usually carried out in an inert atmosphere to prevent oxidation.
-
Introduction of the Trifluoro-Phenylhexenyl Side Chain: : The side chain can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves the reaction of a trifluoro-phenylhexenyl halide with the dioxaborolane ring in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoro-phenylhexenyl side chain can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like Grignard reagents.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides or reduced boron species.
Substitution: Substituted trifluoro-phenylhexenyl derivatives.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. In biological systems, the compound can target specific cellular pathways and molecular targets, such as enzymes and receptors, through its boron-containing moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the trifluoro-hexenyl side chain, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-2-(4-fluorophenyl)-1,3,2-dioxaborolane: Contains a fluorophenyl group instead of a trifluoro-hexenyl group, affecting its reactivity and applications.
4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane: Has a shorter trifluoropropyl side chain, influencing its chemical behavior.
Uniqueness
4,4,5,5-Tetramethyl-2-(6,6,6-trifluoro-5-phenylhex-3-en-1-yl)-1,3,2-dioxaborolane is unique due to the combination of its trifluoro-phenylhexenyl side chain and the dioxaborolane ring. This structure imparts distinct electronic and steric properties, making it highly reactive and versatile for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C18H24BF3O2 |
|---|---|
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(E)-6,6,6-trifluoro-5-phenylhex-3-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H24BF3O2/c1-16(2)17(3,4)24-19(23-16)13-9-8-12-15(18(20,21)22)14-10-6-5-7-11-14/h5-8,10-12,15H,9,13H2,1-4H3/b12-8+ |
Clé InChI |
KRFMEQARNHAICD-XYOKQWHBSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)CC/C=C/C(C2=CC=CC=C2)C(F)(F)F |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)CCC=CC(C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)
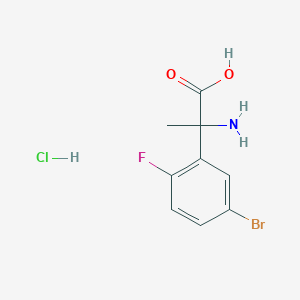
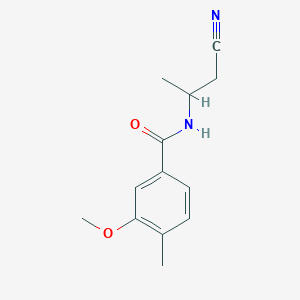
![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)
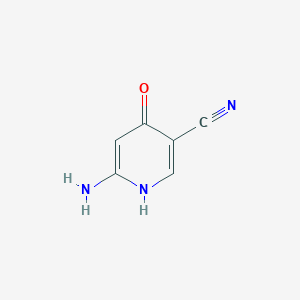

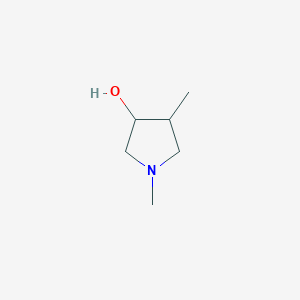

![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)

![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)
![4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)
